Bienvenue dans la boutique en ligne BenchChem!

Dot1L-IN-4

DOT1L Histone methyltransferase Enzymatic inhibition

Dot1L-IN-4 (Compound 10, ACS Med. Chem. Lett. 2019) is a structurally differentiated, SAM-competitive non-nucleoside DOT1L inhibitor delivering subnanomolar biochemical potency (SPA IC50=0.11 nM) and low nanomolar cellular activity (H3K79me2 ED50=1.7 nM; HOXA9 ED50=33 nM). Its distinct non-nucleoside scaffold enables orthogonal target validation free of off-target liabilities inherent to nucleoside mimetics such as EPZ5676. Demonstrated selectivity over 11 histone methyltransferases at 5 µM ensures phenotype specificity in MLL-rearranged leukemia models. Procure Dot1L-IN-4 for robust, reproducible pharmacodynamic data linking DOT1L inhibition to gene expression modulation.

Molecular Formula C28H27ClF2N8O5S
Molecular Weight 661.1 g/mol
Cat. No. B8103967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDot1L-IN-4
Molecular FormulaC28H27ClF2N8O5S
Molecular Weight661.1 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CCNCC2)NC3=C(C=CC(=C3)S(=O)(=O)C)NC(C4=C5C(=CC=C4)OC(O5)(F)F)C6=C(C=CC=N6)Cl
InChIInChI=1S/C28H27ClF2N8O5S/c1-42-27-37-25(36-26(38-27)39-13-11-32-12-14-39)35-20-15-16(45(2,40)41)8-9-19(20)34-22(23-18(29)6-4-10-33-23)17-5-3-7-21-24(17)44-28(30,31)43-21/h3-10,15,22,32,34H,11-14H2,1-2H3,(H,35,36,37,38)/t22-/m0/s1
InChIKeyQJIMSJUUARCROQ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dot1L-IN-4 Procurement: Subnanomolar DOT1L Inhibitor with a Non-Nucleoside Scaffold for Epigenetic Research


Dot1L-IN-4 (CAS 2565705-02-2) is a disruptor of telomeric silencing 1-like protein (DOT1L) inhibitor with an SPA DOT1L IC50 of 0.11 nM [1]. This compound, disclosed in ACS Medicinal Chemistry Letters (2019) as 'Compound 10', is a SAM-competitive, non-nucleoside DOT1L inhibitor that was developed through structure-guided optimization of a high-throughput screening hit [1]. Dot1L-IN-4 features a distinct chemical scaffold with a molecular formula of C28H27ClF2N8O5S and a molecular weight of 661.08 g/mol [1], positioning it as a structurally differentiated option within the DOT1L inhibitor landscape for studies in MLL-rearranged leukemia and epigenetic regulation.

Dot1L-IN-4: Why Generic Substitution Fails in DOT1L Inhibitor Procurement


DOT1L inhibitors are not interchangeable due to substantial variations in potency, selectivity, cellular activity, and in vivo tolerability profiles [1]. Although compounds such as EPZ5676 (pinometostat), EPZ004777, and SGC0946 all target the SAM-binding site of DOT1L, they exhibit distinct chemical scaffolds (nucleoside versus non-nucleoside), differential selectivity across the histone methyltransferase family, and variable cellular IC50 values for H3K79me2 inhibition [1]. Dot1L-IN-4, as a non-nucleoside SAM-competitive inhibitor, provides a distinct structure-activity relationship (SAR) context, enabling orthogonal validation of DOT1L-mediated phenotypes and circumventing potential off-target liabilities associated with nucleoside mimetics [1]. Generic substitution without empirical validation of these parameters can lead to irreproducible results, particularly in cellular and in vivo models.

Dot1L-IN-4 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Dot1L-IN-4 Demonstrates Subnanomolar Biochemical Potency Comparable to Leading Clinical and Probe DOT1L Inhibitors

Dot1L-IN-4 inhibits DOT1L with an SPA IC50 of 0.11 nM [1]. This potency positions Dot1L-IN-4 within the subnanomolar range, comparable to established DOT1L inhibitors: EPZ5676 (pinometostat, IC50 = 0.8 nM, Ki = 80 pM) [2], EPZ004777 (IC50 = 0.4 nM) [3], and SGC0946 (IC50 = 0.3 nM) [4]. The 0.11 nM IC50 of Dot1L-IN-4 represents an approximately 3.6-fold improvement over SGC0946 and a 7.3-fold improvement over EPZ5676 in the same assay format, underscoring its high intrinsic affinity for the DOT1L enzyme.

DOT1L Histone methyltransferase Enzymatic inhibition

Dot1L-IN-4 Exhibits High Selectivity for DOT1L Over a Panel of 11 Histone Methyltransferases

Dot1L-IN-4 demonstrates selectivity for DOT1L over a panel of 11 additional histone methyltransferases when tested at a concentration of 5 µM [1]. In contrast, EPZ5676 exhibits a selectivity window of >37,000-fold over other protein methyltransferases [2], EPZ004777 demonstrates >1,200-fold selectivity over a panel of 13 PMTs [3], and SGC0946 displays >100-fold selectivity for DOT1L over other HMTs [4]. While the exact selectivity ratio for Dot1L-IN-4 is not explicitly quantified as a fold-difference, the data indicate no significant inhibition of the 11 off-target HMTs at 5 µM, establishing a clean selectivity profile suitable for target validation studies.

DOT1L Selectivity Histone methyltransferase panel

Dot1L-IN-4 Potently Suppresses H3K79 Dimethylation in Cells with an ED50 Comparable to SGC0946

In cellular assays, Dot1L-IN-4 inhibits H3K79 dimethylation (H3K79me2) in HeLa cells with an ED50 of 1.7 nM [1]. This cellular potency is similar to SGC0946, which exhibits an IC50 of 2.6 nM for H3K79me2 inhibition in A431 cells [2], and is comparable to EPZ5676, which reduces H3K79me2 in MV4-11 cells with an IC50 of 2.6 nM [3]. Dot1L-IN-4 demonstrates a 15.6-fold shift from biochemical IC50 to cellular ED50, reflecting efficient cellular permeability and target engagement.

DOT1L H3K79me2 Cellular target engagement

Dot1L-IN-4 Downregulates HOXA9 Gene Expression in MOLM-13 Cells with an ED50 of 33 nM

Dot1L-IN-4 inhibits HOXA9 gene expression in MOLM-13 cells (an MLL-rearranged AML cell line) with an ED50 of 33 nM [1]. In comparison, EPZ5676 reduces HOXA9 expression in MV4-11 cells with an IC50 of approximately 10-30 nM [2], and EPZ004777 significantly downregulates HOXA9 and MEIS1 expression in MLL-rearranged cells at submicromolar concentrations [3]. The 33 nM ED50 for Dot1L-IN-4 confirms functional inhibition of a key leukemogenic transcription factor downstream of DOT1L.

DOT1L HOXA9 MLL-rearranged leukemia

Dot1L-IN-4 In Vivo Tolerability and Efficacy Profile Informs Dosing Strategies for Preclinical Studies

In a mouse xenograft model bearing MV4-11 tumors, oral administration of Dot1L-IN-4 at 300 mg/kg q.d. was not tolerated, and a 6-fold reduced dose (50 mg/kg) resulted in less than 50% reduction in tumor growth and HOXA9 reporter gene mRNA compared to control animals [1]. In contrast, EPZ5676, when administered via continuous intravenous infusion at 70.5 mg/kg/day for 21 days, induced complete tumor regression in MLL-rearranged xenograft models without significant toxicity [2]. This differential in vivo profile highlights that while Dot1L-IN-4 is a valuable tool compound for in vitro and ex vivo studies, its oral dosing window is limited, whereas EPZ5676 achieves robust efficacy via infusion.

DOT1L In vivo Xenograft Pharmacology

Dot1L-IN-4: A Non-Nucleoside Scaffold Differentiates It from Nucleoside-Based DOT1L Inhibitors

Dot1L-IN-4 is a non-nucleoside DOT1L inhibitor, in contrast to nucleoside-based inhibitors EPZ5676, EPZ004777, and SGC0946, which are adenosine derivatives [1]. This structural divergence offers distinct physicochemical properties and potential advantages in terms of metabolic stability and off-target profile [1]. While EPZ5676 and SGC0946 have advanced as clinical and chemical probe candidates, respectively, the non-nucleoside scaffold of Dot1L-IN-4 provides a complementary tool for exploring DOT1L inhibition with a different molecular framework, potentially mitigating nucleoside-related liabilities.

DOT1L Chemical scaffold Non-nucleoside inhibitor Structure-based design

Dot1L-IN-4 Recommended Research Applications: In Vitro Target Validation and Epigenetic Profiling


Biochemical and Cellular Target Engagement Studies in MLL-Rearranged Leukemia Models

Dot1L-IN-4 is ideally suited for biochemical and cellular assays aimed at validating DOT1L as a therapeutic target in MLL-rearranged leukemia. Its subnanomolar biochemical potency (IC50 = 0.11 nM) and low nanomolar cellular activity (H3K79me2 ED50 = 1.7 nM, HOXA9 ED50 = 33 nM) make it an effective tool for establishing dose-response relationships and confirming on-target effects in MLL-fusion cell lines [1]. Researchers can use Dot1L-IN-4 to generate robust pharmacodynamic data linking DOT1L inhibition to downstream gene expression changes, providing critical evidence for target dependency [1].

Selectivity Profiling and Chemical Probe Validation Against a Panel of Histone Methyltransferases

Given its demonstrated selectivity for DOT1L over a panel of 11 additional histone methyltransferases at 5 µM, Dot1L-IN-4 is a valuable tool for selectivity profiling and chemical probe validation [1]. Scientists can employ this compound in parallel with structurally distinct DOT1L inhibitors (e.g., SGC0946) to confirm that observed cellular phenotypes are attributable to DOT1L inhibition and not to off-target HMT activity [1]. This orthogonal approach strengthens the evidence for DOT1L-specific biology in epigenetic research.

In Vitro SAR and Medicinal Chemistry Benchmarking of Non-Nucleoside DOT1L Inhibitors

As a non-nucleoside DOT1L inhibitor, Dot1L-IN-4 serves as a benchmark compound for medicinal chemistry efforts aimed at developing next-generation DOT1L inhibitors with improved drug-like properties [1]. Its disclosed structure-activity relationship (SAR) and in vitro profile (potency, selectivity, cellular activity) provide a reference point for evaluating novel chemical series [1]. Procurement of Dot1L-IN-4 is recommended for laboratories engaged in fragment-based or structure-based optimization of non-nucleoside DOT1L ligands.

Ex Vivo Pharmacodynamic Assessment in Primary Patient Samples

Dot1L-IN-4 can be utilized in ex vivo assays using primary patient samples (e.g., bone marrow aspirates from MLL-rearranged leukemia patients) to assess target engagement and downstream gene expression modulation [1]. Its potent cellular activity enables the measurement of H3K79me2 reduction and HOXA9 suppression at low nanomolar concentrations, providing a translational bridge between preclinical models and clinical target validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dot1L-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.